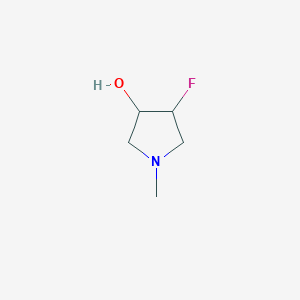
2-(Trifluoromethyl)cyclopropylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)cyclopropylboronic Acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boronic acid derivatives and organotrifluoroborates under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)cyclopropylboronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethylated cyclopropyl alcohols, ketones, and substituted cyclopropyl derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethyl)cyclopropylboronic Acid has a wide range of applications in scientific research:
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)cyclopropylboronic Acid in chemical reactions involves the formation of boronate complexes, which facilitate the transfer of the trifluoromethyl group to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Cyclopropylboronic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylboronic Acid: Contains the trifluoromethyl group but lacks the cyclopropyl ring, leading to variations in chemical behavior.
Uniqueness: 2-(Trifluoromethyl)cyclopropylboronic Acid is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules with specific properties .
Propriétés
Formule moléculaire |
C4H6BF3O2 |
|---|---|
Poids moléculaire |
153.90 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2 |
Clé InChI |
IOCVFDFVXYMNBR-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



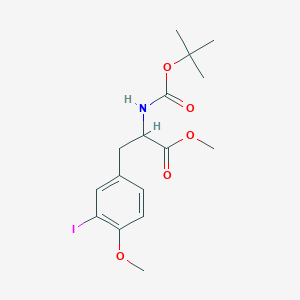
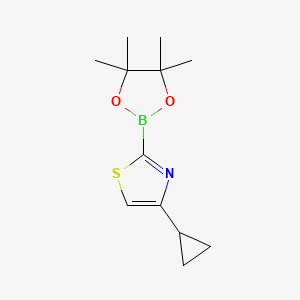
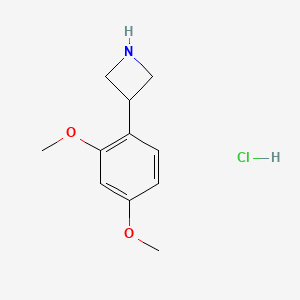
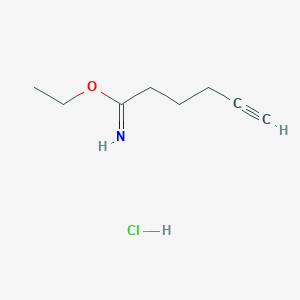
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
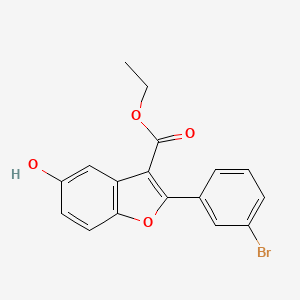
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
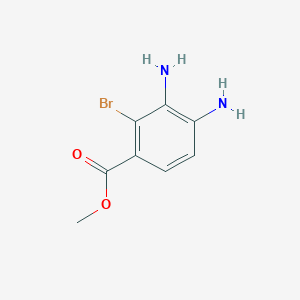
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
